2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid
Overview
Description
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a compound that is not directly mentioned in the provided papers, but it is related to the tert-butoxycarbonyl (Boc) protected compounds discussed. The Boc group is commonly used in organic synthesis to protect amines, particularly in the synthesis of peptides and amino acid derivatives . The isoindoline structure is a bicyclic system that is found in various bioactive compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of related Boc-protected compounds involves various strategies, such as the use of modified Pictet-Spengler reactions to obtain high yields and enantiomeric excess , or the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate . These methods demonstrate the versatility and efficiency of synthesizing Boc-protected compounds, which could be applied to the synthesis of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of Boc-protected compounds can be confirmed using various spectroscopic methods such as NMR, MS, FT-IR, and X-ray crystallography . For example, the crystal structure of a related compound, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, was determined by X-ray single crystal diffraction, and its DFT-optimized structure matched the crystal structure .
Chemical Reactions Analysis
Boc-protected compounds can undergo various chemical reactions, including selective cleavage of the Boc group, which is a common step in peptide synthesis . The Boc group can be removed under acidic conditions without affecting other functional groups in the molecule. Additionally, these compounds can be used as intermediates in the synthesis of more complex molecules, such as dipeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected compounds can be studied using computational methods such as DFT. These studies can reveal information about the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of the compound . The solubility, melting point, and stability of these compounds can vary depending on the specific structure and substituents present.
Scientific Research Applications
Chemoselective Tert-butoxycarbonylation Reagent
A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been identified for its utility in the tert-butoxycarbonylation of acidic proton-containing substrates. This includes phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base. The process is noted for its high yield and mild conditions, making it a valuable chemoselective tool in synthetic chemistry (Saito, Ouchi, & Takahata, 2006).
Synthesis of Unnatural Amino Acid Derivatives
The utility of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid derivatives in the synthesis of unnatural amino acid derivatives is highlighted through the creation of triazolylalanine analogues. This synthesis involves a novel tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative alkylated with propargyl bromide, followed by click chemistry to produce an array of N-isoindolinyl-1,2,3-triazolylalanine derivatives (Patil & Luzzio, 2017).
Efficient Synthesis Approach
An efficient synthesis approach has been developed for the spirocyclic oxindole analogue 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid. This methodology includes key steps such as dianion alkylation and cyclization, demonstrating the chemical versatility and potential of isoindoline derivatives in complex molecule synthesis (Teng, Zhang, & Mendonça, 2006).
Catalytic Asymmetric Acylation
The catalytic asymmetric acylation of alcohols using a chiral 1,2-diamine derived from (S)-proline highlights another application, demonstrating the compound's utility in achieving enantioselective synthesis. This process utilizes tert-butoxycarbonyl-protected compounds as precursors, showcasing the role of isoindoline derivatives in the preparation of chiral molecules (Terakado & Oriyama, 2006).
Improved Synthetic Methods
An improved synthetic method has been reported for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, employing a modified Pictet-Spengler reaction. This method allows for high yield and minimal racemization, improving the enantiomeric excess of the final product and demonstrating the precision achievable in synthesizing isoindoline derivatives (Liu, Thomas, Brieaddy, Berrang, & Carroll, 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h4-6H,7-8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVSWGUHNFPCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586079 | |
Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid | |
CAS RN |
149353-71-9 | |
Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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